![molecular formula C24H27NO4 B7731822 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B7731822.png)
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of hydroxycoumarins. This compound is characterized by the presence of a hydroxy group at position 7, a methoxyphenyl group at position 3, a methyl group at position 4, and a methylpiperidinylmethyl group at position 8 on the chromen-2-one core structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which is achieved through the condensation of salicylaldehyde with acetic anhydride.
Functional Group Introduction: The hydroxy group at position 7 is introduced via hydroxylation reactions, while the methoxyphenyl group at position 3 is added through electrophilic aromatic substitution.
Piperidinylmethyl Group Addition: The piperidinylmethyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and various alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
科学研究应用
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
作用机制
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Shares a similar core structure but lacks the piperidinylmethyl group.
7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: Similar in structure but with different substituents at key positions.
Uniqueness
The presence of the piperidinylmethyl group at position 8 makes 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one unique, as it imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15-5-4-12-25(13-15)14-20-21(26)11-10-19-16(2)22(24(27)29-23(19)20)17-6-8-18(28-3)9-7-17/h6-11,15,26H,4-5,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFVADWFABQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
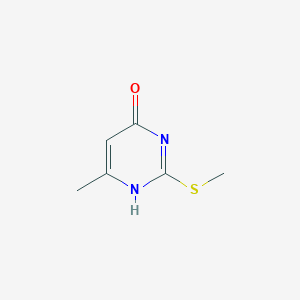
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-](/img/structure/B7731772.png)
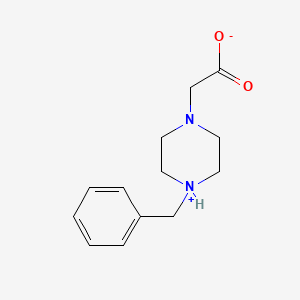
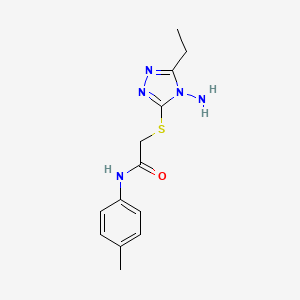
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide](/img/structure/B7731784.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]benzamide](/img/structure/B7731792.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methylbenzamide](/img/structure/B7731796.png)
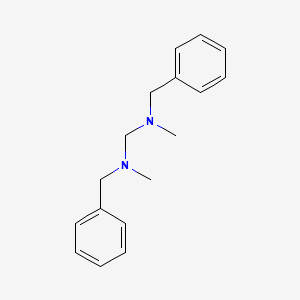
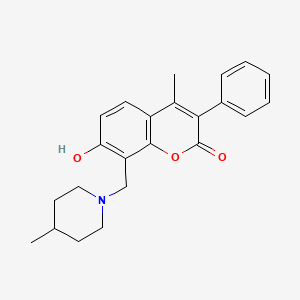
![methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B7731825.png)
![1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7731838.png)
![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7731847.png)
![9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7731853.png)
![methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7731860.png)
